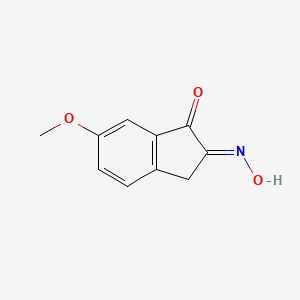
3-Fluoropropyl methyl ether
Übersicht
Beschreibung
3-Fluoropropyl methyl ether is an organic compound with the molecular formula C4H9FO It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 3-Fluoropropyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the synthesis can be achieved by reacting sodium methoxide with 3-fluoropropyl bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve additional purification steps such as distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropyl methyl ether can undergo various chemical reactions, including:
Cleavage Reactions: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or boron tribromide (BBr3). .
Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Cleavage: Strong acids like HI or BBr3 are commonly used for the cleavage of ethers.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Cleavage Reactions: The major products are methanol and 3-fluoropropyl halides.
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Fluoropropyl methyl ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, making it a good leaving group. This facilitates nucleophilic attack, leading to cleavage or substitution reactions . The fluorine atom can also participate in various reactions due to its high electronegativity and ability to stabilize negative charges.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methyl ether (Methoxyethane): Similar to 3-Fluoropropyl methyl ether but lacks the fluorine atom.
Diethyl ether: A common ether used as a solvent in laboratories.
Boron trifluoride-diethyl etherate: A complex of boron trifluoride with diethyl ether, used as a Lewis acid in organic synthesis.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where fluorinated compounds are preferred, such as in pharmaceuticals and advanced materials .
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-6-4-2-3-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWJCJGOUGICLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312191 | |
| Record name | 1-Fluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346521-44-5 | |
| Record name | 1-Fluoro-3-methoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride](/img/structure/B7886408.png)
![[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B7886419.png)


![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B7886440.png)
![3-[(Dimethylamino)methyl]benzenethiol hydrochloride](/img/structure/B7886441.png)

![[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B7886469.png)

![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)



